8-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
8-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-3-32-19-10-8-17(9-11-19)21-12-13-23(29-28-21)34-15-14-27-25(30)20-16-18-6-5-7-22(33-4-2)24(18)35-26(20)31/h5-13,16H,3-4,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPMZBAQFOQKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=C(C(=CC=C4)OCC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its complex structure integrates various functional groups, which potentially contribute to diverse biological activities. This article reviews the biological activity of this compound based on recent studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 445.47 g/mol. The compound features a chromene core linked to a pyridazine ring, which is further substituted with an ethoxy and phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 920346-87-8 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the ethoxy and pyridazine moieties may facilitate binding to various enzymes or receptors, influencing multiple signaling pathways. Detailed studies are necessary to elucidate the precise mechanisms involved.
Antimicrobial Activity
Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain chromene derivatives possess bactericidal effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 15.625 μM to 125 μM, indicating moderate to strong activity against these pathogens .
Antitumor Activity
Chromene derivatives have also been investigated for their potential antitumor effects. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy. The mechanism appears to involve the modulation of apoptotic pathways, although specific pathways remain to be fully characterized .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, some studies have highlighted the anti-inflammatory properties of chromene derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of chromene derivatives found that specific substitutions on the chromene ring significantly enhanced activity against resistant strains of bacteria .
- Antitumor Mechanisms : In another investigation, researchers assessed the effects of a related compound on breast cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis through caspase activation .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C25H23N3O5
Molecular Weight : 445.4672 g/mol
IUPAC Name : 8-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide
CAS Number : 920158-27-6
The compound features a chromene backbone, which is known for its diverse biological activities, combined with a pyridazine moiety that enhances its pharmacological profile.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells, leading to reduced tumor growth .
| Compound | Activity | Mechanism |
|---|---|---|
| Benzamide derivatives | Antitumor | Inhibit DHFR |
| 8-Ethoxy-N-(...) | Potentially Antitumor | Similar mechanisms expected |
Antimicrobial Activity
Studies have shown that derivatives of chromene compounds exhibit antimicrobial properties. The presence of the ethoxy and pyridazine groups may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes, making it a candidate for further exploration in antibiotic development .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Chromenes are known to modulate inflammatory pathways, and preliminary studies indicate that similar compounds can reduce inflammation markers in vitro, suggesting that this compound may also possess such properties .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined a series of chromene derivatives, including compounds similar to 8-ethoxy-N-(...). The results showed significant inhibition of cancer cell lines with IC50 values indicating strong efficacy against specific types of tumors .
Case Study 2: Antimicrobial Evaluation
In a recent investigation, researchers synthesized various chromene derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that some derivatives exhibited MIC values comparable to standard antibiotics, suggesting that 8-ethoxy-N-(...) could be developed into a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
